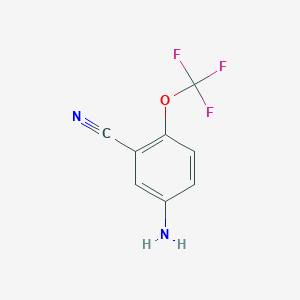

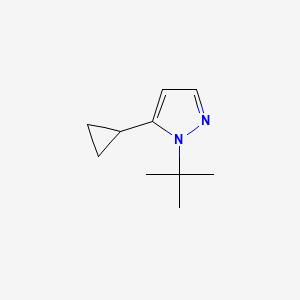

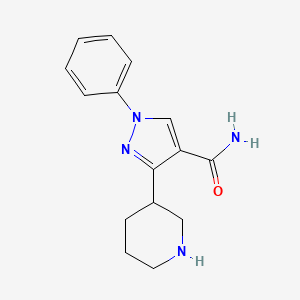

![molecular formula C11H11Cl2N3O2 B1381119 tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1038588-24-7](/img/structure/B1381119.png)

tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Descripción general

Descripción

The compound “tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C12H15Cl2N3O2 . It is a solid substance .

Synthesis Analysis

This compound can be prepared by Intermediate 4 in DCM stirred with (Boc)2O and TEA at room temperature for 16 hours . Another synthesis method involves a mixture of compound 4 and NH4OH in EtOH, which is stirred at 70°C for 24 hours in a sealed flask .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCC(C)(OC(N1C=CC2=C1N=C(Cl)N=C2Cl)=O)C . The InChI key for this compound is VLWHADKTLVXEID-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 304.17 . The empirical formula is C12H15Cl2N3O2 .Aplicaciones Científicas De Investigación

- Application Summary : The compound is a type of Pyrrolo [2,3-d]Pyrimidines, which are known for their pronounced cytotoxic activity . They are closely related to naturally occurring nucleosides like tubercidin, toyocamycin, and sangivamycin, which show pronounced cytotoxic activity .

- Methods of Application : The synthesis of a series of 4-alkyIamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo [2,3-d] pyrimidine is described . The synthesis involves methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .

- Results or Outcomes : The synthesized compounds have been observed to have cytotoxic activity, compared to tubercidin, when substituting aliphatic and cycloaliphatic groups at the 7 position with a free amino group in the 4 position .

- Application Summary : The compound has potential antibacterial activities .

- Methods of Application : The compound was screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

- Results or Outcomes : The results of this study were not provided in the source .

Scientific Field: Pharmaceutical Sciences

Scientific Field: Microbiology

- Application Summary : The compound can be used as a building block in the synthesis of many Janus kinase (JAK) inhibitors .

- Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

- Results or Outcomes : The synthesized compounds have been observed to inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with JAK – signal transducer and activator of transcription protein (STAT) signal pathway .

- Application Summary : The compound can be used as a raw material for pesticides .

- Methods of Application : The compound can be synthesized through a specific synthetic route to prepare 2,4-dichloro-7,8-dihydropyrrolo[4,3-d]pyrimidine-6(5H)-carboxylic acid tert-butyl ester .

- Results or Outcomes : The synthesized compound has been observed to have plant fungicidal and insecticidal effects .

- Application Summary : The compound can be used as an organic synthesis intermediate and pharmaceutical intermediate .

- Methods of Application : The compound can be used in laboratory research and development processes and chemical pharmaceutical synthesis processes .

- Results or Outcomes : The synthesized compounds have been observed to have potential therapeutic applications .

Scientific Field: Organic Synthesis

Scientific Field: Pesticide Production

Scientific Field: Medicinal Chemistry

- Scientific Field: Chemical Synthesis

- Application Summary : The compound is a useful research chemical and can be used as a building block in chemical synthesis .

- Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

- Results or Outcomes : The synthesized compounds have been observed to inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with JAK – signal transducer and activator of transcription protein (STAT) signal pathway .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 2,4-dichloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-4-6-7(12)14-9(13)15-8(6)16/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWHADKTLVXEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

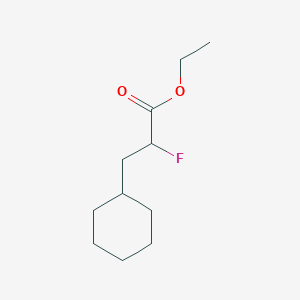

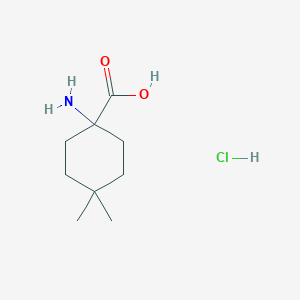

![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)

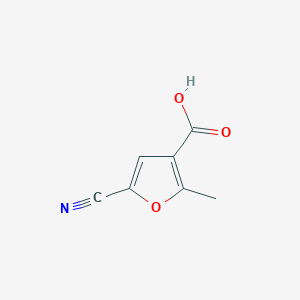

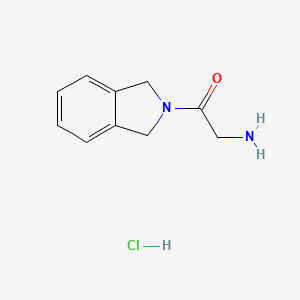

![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)

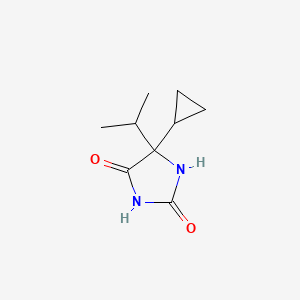

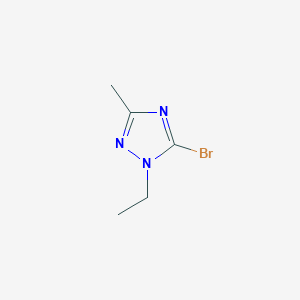

![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)

![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)